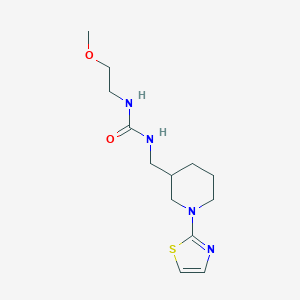
1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea, also known as MTIP, is a small molecule that has been studied for its potential therapeutic applications in various diseases. MTIP has been found to have a unique mechanism of action, which makes it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibition
One application area involves the synthesis and biochemical evaluation of related compounds for their antiacetylcholinesterase activity. The study by Vidaluc et al. (1995) investigated flexible ureas with varying spacer lengths and substituents for their potential to inhibit acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. The research indicates the importance of spacer length and substitution pattern for optimal inhibitory activity, suggesting that derivatives of the compound could potentially be tailored for enhanced enzyme inhibition (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Enzymatic Acylation in Green Chemistry
Another relevant study focuses on the enzymatic acylation of pharmacologically interesting nucleosides, demonstrating the use of green chemistry principles in the synthesis of nucleoside derivatives. The research by Simeó et al. (2009) highlights the use of 2-methyltetrahydrofuran (MeTHF) as a greener alternative to traditional solvents, with implications for the synthesis of compounds related to "1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea" in more environmentally friendly conditions (Simeó, Sinisterra, & Alcántara, 2009).
Steric Effects in Organic Synthesis
Research by Hassel and Seebach (1978) on the metalation and cleavage of highly hindered ureas provides insights into the steric effects influencing the reactivity and stability of urea derivatives. This study offers a foundational understanding of how steric hindrance can be leveraged in the design and synthesis of novel compounds with potential applications in medicinal chemistry and organic synthesis (Hassel & Seebach, 1978).
Anticancer Activity
The development of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents by Feng et al. (2020) showcases the potential for related compounds to serve as potent inhibitors of cancer cell proliferation. This study emphasizes the role of diaryl ureas in medicinal chemistry as promising candidates for cancer therapy, indicating a possible application avenue for derivatives of "this compound" in oncology (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).
Wirkmechanismus
- The primary target of this compound is essential for understanding its mode of action. Unfortunately, specific information about the exact target remains elusive in the available literature .
Target of Action
: Zhan, Z., Ma, H., Cui, X., Jiang, P., Pu, J., Zhang, Y., & Huang, G. (2019). Selective synthesis of (1H-benzo [d]imidazol-2-yl) (phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 17(20), 5025–5030. DOI: 10.1039/C9OB00531E
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c1-19-7-4-14-12(18)16-9-11-3-2-6-17(10-11)13-15-5-8-20-13/h5,8,11H,2-4,6-7,9-10H2,1H3,(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUDPQSWJTUFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCCN(C1)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

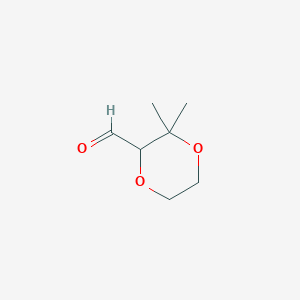
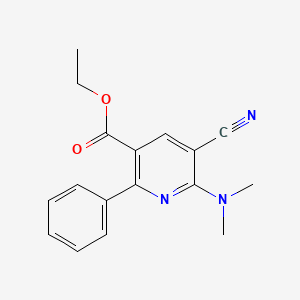
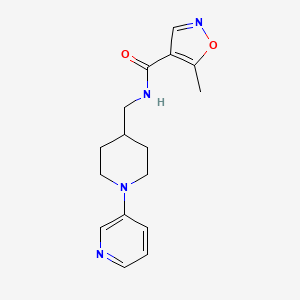
![N-(1H-benzo[d]imidazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide](/img/structure/B2715070.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2715072.png)
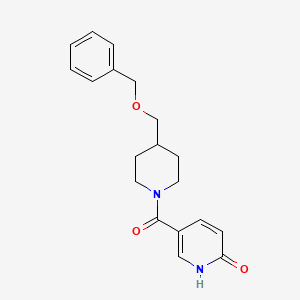

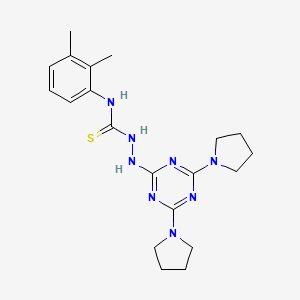


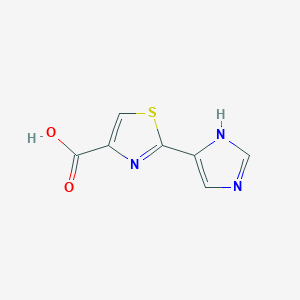

![N-cyclohexyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2715089.png)